Comprehensive Technical Guide: Chemical Properties and Synthetic Applications of 1-Allyl-3-aminopiperidin-2-one
Comprehensive Technical Guide: Chemical Properties and Synthetic Applications of 1-Allyl-3-aminopiperidin-2-one
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Molecule: 2-Piperidinone, 3-amino-1-(2-propen-1-yl)- (CAS: 1339088-90-2)
Executive Summary
In the contemporary landscape of drug discovery, the strategic incorporation of conformationally restricted scaffolds is paramount for optimizing target affinity and metabolic stability. 1-Allyl-3-aminopiperidin-2-one (also known as 3-amino-1-(2-propen-1-yl)-2-piperidinone) is a highly versatile α -amino lactam building block. By locking the amino acid backbone into a rigid six-membered delta-lactam ring, this molecule minimizes the entropic penalty upon binding to biological targets—a principle successfully leveraged in recent FDA-approved blockbusters like the CGRP receptor antagonist atogepant [1].
Furthermore, the presence of the orthogonal N-allyl moiety provides an indispensable synthetic handle for late-stage functionalization, such as macrocyclization via olefin metathesis, making it a premier intermediate for advanced peptidomimetic design.
Physicochemical Profiling
Understanding the baseline physicochemical properties of this scaffold is critical for predicting its behavior in both synthetic workflows and biological systems.
| Property | Value |
| IUPAC Name | 3-amino-1-(prop-2-en-1-yl)piperidin-2-one |
| CAS Registry Number | 1339088-90-2 [3] |
| Molecular Formula | C8H14N2O |
| Molecular Weight | 154.21 g/mol |
| SMILES | O=C1N(CC=C)CCCC1N |
| Amine pKa (Conjugate Acid) | ~8.44[2] |
| Hydrogen Bond Donors | 1 (Primary Amine) |
| Hydrogen Bond Acceptors | 2 (Carbonyl Oxygen, Primary Amine) |
| Topological Polar Surface Area (TPSA) | ~46.3 Ų |
Structural and Mechanistic Insights
The utility of 1-allyl-3-aminopiperidin-2-one is rooted in its bifunctional nature, offering two distinct sites for orthogonal reactivity:
-
The C3 Primary Amine (Nucleophilic Core): Unlike standard aliphatic amines (pKa ~10.5), the C3 primary amine exhibits a depressed pKa of approximately 8.44 [2]. This is due to the strong inductive electron-withdrawing effect of the adjacent lactam carbonyl. While slightly less basic, it remains highly nucleophilic, allowing for chemoselective acylation or reductive amination without the risk of background lactam ring-opening.
-
The N-Allyl Moiety (Metathesis Handle): The N-allyl group serves a dual purpose. It acts as a robust protecting group that prevents unwanted N-alkylation/acylation of the lactam nitrogen during upstream synthesis. More importantly, it serves as a terminal olefin substrate for Ruthenium-catalyzed Ring-Closing Metathesis (RCM) or Cross-Metathesis (CM), enabling the construction of complex macrocyclic peptides that are highly resistant to proteolytic degradation.
Fig 1. Orthogonal functionalization pathways for 1-Allyl-3-aminopiperidin-2-one.
Experimental Protocols & Workflows
As a self-validating system, the following protocols are designed to ensure high fidelity, utilizing thermodynamic drivers and visual indicators to confirm reaction progress.
Protocol A: Chemoselective Peptide Coupling at the C3 Amine
Objective: To synthesize a sterically hindered amide bond without epimerizing the C3 stereocenter.
Causality & Reagent Selection: Standard carbodiimides (EDC/DCC) often fail or cause racemization when coupling bulky amino acids to the slightly deactivated C3 amine of an α -amino lactam. We utilize HATU due to its superior efficiency in forming the highly reactive 7-aza-1-hydroxybenzotriazole active ester, which accelerates the coupling rate and suppresses epimerization. DIPEA is selected as a sterically hindered, non-nucleophilic base to deprotonate the amine without competing for the active ester.
Step-by-Step Methodology:
-
Activation: Dissolve the desired carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M) under an argon atmosphere. Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature to pre-form the active ester.
-
Coupling: Add 1-allyl-3-aminopiperidin-2-one (1.0 eq) to the reaction mixture. Stir at room temperature for 2–4 hours.
-
Self-Validation (TLC): Monitor the reaction using a ninhydrin stain. The starting material (primary amine) will stain a deep purple/blue. The successful formation of the amide product will be ninhydrin-negative but UV-active (if an aromatic group is present). Complete disappearance of the purple spot confirms quantitative conversion.
-
Workup: Quench with saturated aqueous NaHCO3 , extract with EtOAc, wash the organic layer with 5% LiCl (to remove DMF), dry over Na2SO4 , and concentrate in vacuo.
Protocol B: Ruthenium-Catalyzed Cross-Metathesis of the N-Allyl Group
Objective: To extend the N-allyl chain via cross-metathesis with a terminal olefin.
Causality & Reagent Selection: Grubbs 2nd Generation Catalyst is chosen over the 1st Generation due to its robust tolerance for the Lewis basicity of the lactam carbonyl and its exceptional activity toward terminal olefins. Degassing the solvent is mandatory, as the active Ruthenium-alkylidene complex is highly susceptible to oxidative decomposition by dissolved O2 .
Step-by-Step Methodology:
-
Preparation: Dissolve the N-allylated intermediate (1.0 eq) and the cross-coupling terminal olefin partner (3.0 eq) in anhydrous, thoroughly degassed Dichloromethane (DCM) to a concentration of 0.05 M.
-
Catalyst Addition: Add Grubbs 2nd Generation Catalyst (5 mol%) in one portion under a strict argon counter-flow.
-
Reaction & Self-Validation: Heat the mixture to a gentle reflux (40 °C). The metathesis cycle is thermodynamically driven by the evolution of ethylene gas. Observing continuous micro-bubbling upon heating serves as a real-time visual validation of active catalytic turnover.
-
Monitoring: Post-reaction (typically 4-12 hours), 1H -NMR analysis of an aliquot should show the complete disappearance of the terminal vinyl multiplet at ~5.8 ppm and the emergence of internal olefin protons.
-
Quenching: Add ethyl vinyl ether (excess) to quench the active Ru-carbene, stir for 30 minutes, concentrate, and purify via silica gel chromatography.
Fig 2. Ru-catalyzed cross-metathesis mechanism on the N-allyl moiety.
References
-
Title: The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine Source: Pharmaceuticals (Basel), 2022; National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: 3-Amino-2-piperidone (ECMDB24041) Source: E. coli Metabolome Database (ECMDB) URL: [Link]
